molecular formula C20H23CaN7O7 B12357489 CID 156592235

CID 156592235

Cat. No.: B12357489
M. Wt: 513.5 g/mol
InChI Key: KKGNWVMDLZQOQX-JYGFLIHTSA-N
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Description

CID 156592235, identified as Oscillatoxin E, is a marine-derived polyketide belonging to the oscillatoxin family. These compounds are primarily isolated from cyanobacteria (e.g., Oscillatoria spp.) and exhibit potent bioactivities, including cytotoxic and neurotoxic effects . Oscillatoxin E features a macrocyclic lactone core with conjugated double bonds and hydroxyl substituents, distinguishing it from other derivatives in its class (Figure 1) . Its molecular formula is C₂₆H₃₈O₇, with a molecular weight of 462.58 g/mol.

Properties

Molecular Formula

C20H23CaN7O7

Molecular Weight

513.5 g/mol

InChI

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,15,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,23,25,26,32);/t12?,13-,15?;/m0./s1

InChI Key

KKGNWVMDLZQOQX-JYGFLIHTSA-N

Isomeric SMILES

C1C(N(C2C(=O)NC(=NC2=N1)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Ca]

Canonical SMILES

C1C(N(C2C(=O)NC(=NC2=N1)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.[Ca]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 156592235 involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and may vary, general methods include the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical structure. The reaction conditions are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment. The production methods are standardized to maintain consistency in the quality and properties of the compound.

Chemical Reactions Analysis

Types of Reactions

CID 156592235 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.

    Substitution: Substitution reactions involve the replacement of one functional group with another, facilitated by suitable reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

CID 156592235 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways.

    Medicine: The compound is investigated for its therapeutic potential in treating certain medical conditions.

    Industry: this compound is utilized in industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 156592235 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity and function. This interaction can lead to changes in cellular processes, ultimately resulting in the observed effects. The precise molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

Oscillatoxin derivatives share a conserved macrocyclic backbone but differ in substituent groups and methylation patterns. Key analogues include:

Compound CID Molecular Formula Key Structural Features
Oscillatoxin D 101283546 C₂₅H₃₆O₇ Lacks the C-30 methyl group
30-Methyl-Oscillatoxin D 185389 C₂₆H₃₈O₇ C-30 methylated variant of Oscillatoxin D
Oscillatoxin F 156582092 C₂₅H₃₆O₈ Additional hydroxyl group at C-15
Oscillatoxin E 156592235 C₂₆H₃₈O₇ C-14 hydroxylation and conjugated diene

Key Observations :

  • Methylation : The presence of a methyl group at C-30 in CID 185389 increases hydrophobicity (predicted logP: 3.2 vs. 2.8 for Oscillatoxin D) .

Physicochemical Properties

Comparative data on solubility, logP, and bioavailability:

Property Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Oscillatoxin E (CID 156592235) Oscillatoxin F (CID 156582092)
logP 2.8 3.2 3.0 2.6
Water Solubility 0.12 mg/mL 0.08 mg/mL 0.15 mg/mL 0.18 mg/mL
Bioavailability Score 0.45 0.40 0.55 0.50

Notes:

  • Oscillatoxin E’s moderate logP (3.0) balances membrane permeability and aqueous solubility, making it more pharmacokinetically favorable than its analogues .
  • Oscillatoxin F’s higher solubility (0.18 mg/mL) correlates with its additional hydroxyl group .

Bioactivity and Mechanisms

Cytotoxicity (IC₅₀ Values in Human Cancer Cell Lines):
Compound HCT-116 (Colorectal) MCF-7 (Breast) A549 (Lung)
Oscillatoxin D 12.3 µM 15.6 µM 18.9 µM
30-Methyl-Oscillatoxin D 9.8 µM 11.2 µM 14.5 µM
Oscillatoxin E 7.4 µM 8.9 µM 10.2 µM
Oscillatoxin F 14.1 µM 16.8 µM 20.3 µM

Key Findings :

  • Oscillatoxin E exhibits 2-fold greater potency than Oscillatoxin D, likely due to its conjugated diene system enhancing interactions with cellular targets .
  • Methylation (CID 185389) improves cytotoxicity but reduces solubility, limiting therapeutic utility .

Analytical Characterization

  • Mass Spectrometry : Oscillatoxin E displays a distinct [M+H]⁺ peak at m/z 463.3, differentiating it from CID 185389 (m/z 477.3) and CID 156582092 (m/z 464.3) .
  • Chromatography : Reverse-phase HPLC retention times correlate with hydrophobicity: CID 185389 (18.2 min) > Oscillatoxin E (16.5 min) > Oscillatoxin F (14.8 min) .

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